Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (molecular formula: C₁₅H₁₈ClNO₄S, molecular weight: 343.83 g/mol) is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core with a chlorosulfonylmethyl substituent at the 2-position and a benzyl ester at the 7-position . The chlorosulfonyl group (–SO₂Cl) is highly reactive, enabling its use as an intermediate in synthesizing sulfonamides or other sulfur-containing derivatives. The benzyl ester offers stability under basic conditions but can be cleaved via hydrogenolysis, making it versatile in multi-step syntheses.
Properties
IUPAC Name |
benzyl 2-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S/c16-22(19,20)10-12-8-13-6-7-14(12)17(13)15(18)21-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPBYDBAKOWMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with benzyl chloroformate, followed by chlorosulfonylation. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Medicinal Chemistry
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.
Case Study: Antimicrobial Activity
Research indicates that the chlorosulfonyl group enhances the compound's ability to penetrate bacterial membranes, increasing its antimicrobial efficacy. In vitro studies have shown promising results against several bacterial strains, suggesting potential use in developing new antibiotics.
Materials Science
The compound's distinctive structural features make it valuable in materials science for developing advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Case Study: Polymer Synthesis
In recent studies, this compound has been utilized in synthesizing polymers with improved mechanical properties and resistance to environmental degradation.
Biological Studies
This compound acts as a probe in biochemical assays to study enzyme interactions and biological processes. Its ability to form covalent bonds with nucleophilic sites on proteins makes it useful for investigating enzyme mechanisms.
Case Study: Enzyme Inhibition
Studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes, including proteases and kinases. This suggests its potential application in drug discovery aimed at targeting specific enzymatic pathways involved in disease processes.
Reaction Mechanisms
The mechanism of action involves the interaction of the chlorosulfonyl group with nucleophilic sites on biomolecules, leading to functional alterations in proteins and other targets. This reactivity can significantly impact biochemical pathways, making it an important tool in research.
Mechanism of Action
The mechanism of action of Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | C₁₅H₁₈ClNO₄S | 343.83 | Chlorosulfonylmethyl, benzyl ester | Reactive sulfonyl group, bicyclic core |
| 3-[(Chlorosulfonyl)methyl]-4,4-difluoropiperidine-1 | C₆H₁₀ClF₂NO₂S | 257.67 | Chlorosulfonylmethyl, difluoropiperidine | Monocyclic, fluorinated |
| Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | C₂₀H₁₉NO₃S | 353.43 | Thienyl, benzoyl, methyl ester | Chiral resolution via HPLC |
| tert-Butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate | C₁₂H₂₁NO₃ | 227.3 | Hydroxymethyl, tert-butyl ester | Acid-labile protection |
Biological Activity
Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article discusses its chemical properties, biological mechanisms, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2172152-64-4
- Molecular Formula : C15H18ClNO4S
- Molecular Weight : 343.8 g/mol
Structure and Characteristics
The compound features a bicyclic structure that incorporates a chlorosulfonyl group, which is known to affect its reactivity and biological interactions. The presence of the azabicyclo framework suggests potential for interaction with biological targets, particularly in enzymatic processes.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : The chlorosulfonyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy.
- Enzyme Inhibition : Similar bicyclic compounds have been shown to inhibit enzymes such as proteases and kinases, suggesting that this compound might have enzyme inhibitory properties.
Case Studies and Research Findings
- Antimicrobial Studies :
- Enzyme Inhibition :
- Cytotoxicity Assays :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| This compound | 2172152-64-4 | C15H18ClNO4S | Antimicrobial, Enzyme Inhibition |
| N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one | 860265-66-3 | C13H15NO | Anticancer Activity |
| 7-Azabicyclo[2.2.1]heptane N-imide | N/A | N/A | Intermediate in Thermal Decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
